molecular formula C21H37NO2 B14624832 N-(3-hydroxypropyl)octadeca-9,12,15-trienamide CAS No. 57039-06-2

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide

Cat. No.: B14624832
CAS No.: 57039-06-2
M. Wt: 335.5 g/mol
InChI Key: IONQUUFYSHPQEP-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide is a chemical compound with the molecular formula C21H37NO2. It contains a secondary amide group, a hydroxyl group, and a primary alcohol group. This compound is notable for its unique structure, which includes multiple double bonds and a long hydrocarbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)octadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated hydrocarbon chain.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound’s long hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)octadeca-9,12-dienamide: Similar structure but with fewer double bonds.

    N-(3-hydroxypropyl)octadeca-9-enamide: Contains only one double bond.

    N-(3-hydroxypropyl)octadecanamide: Saturated hydrocarbon chain without double bonds.

Uniqueness

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide is unique due to its multiple double bonds, which confer distinct chemical reactivity and biological properties. The presence of the hydroxyl group and the long hydrocarbon chain further enhances its versatility in various applications.

Properties

CAS No.

57039-06-2

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

N-(3-hydroxypropyl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23/h3-4,6-7,9-10,23H,2,5,8,11-20H2,1H3,(H,22,24)

InChI Key

IONQUUFYSHPQEP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCCO

Origin of Product

United States

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